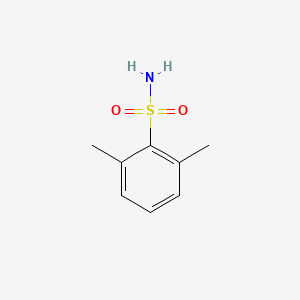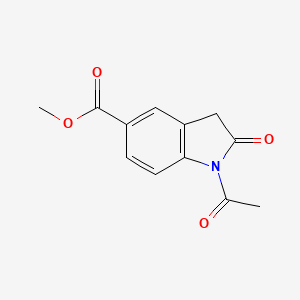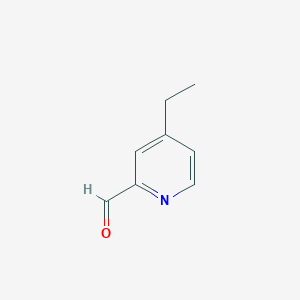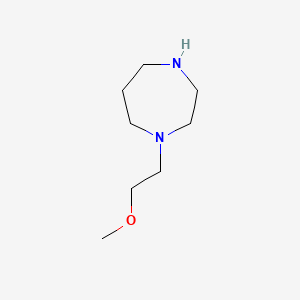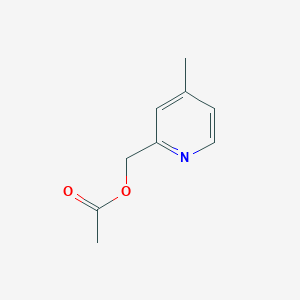
(4-甲基吡啶-2-基)甲基乙酸酯
描述
(4-Methylpyridin-2-yl)methyl acetate, also known as MPMA, is a chemical compound with the molecular formula C9H11NO2. It is an organic ester that is commonly used in scientific research for its various applications. MPMA is a colorless liquid with a fruity odor and is soluble in water and organic solvents.
科学研究应用
1. 官能化支架的合成
(4-甲基吡啶-2-基)甲基乙酸酯已被用于合成用于生物医学应用的官能化支架。例如,一项研究证明了其在涉及水杨醛和丙二腈的多米诺反应中的应用,产生取代的 4-吡啶基-2-氨基-4H-色烯。由于其含有尿嘧啶样部分的官能化 2-氨基-4H-色烯支架,这些化合物与多种生物医学应用相关 (Elinson 等,2017).
2. 显像剂的开发
另一个应用是在显像剂的开发中。一项研究合成了源自 H4dota 的大环配体,其中包含三个乙酸酯侧臂和一个 2-甲基吡啶-N-氧化配位单元。这些配体形成 Ln(III) 配合物,在成像中具有潜在应用,因为它们显示出适合用作 MRI 造影剂的特性 (Polášek 等,2009).
3. 有机合成中的催化
该化合物在有机合成的催化中也很重要。研究表明,它用于钯(II)催化的 4-甲基-N-苯基吡啶-2-胺通过 C-H 活化直接邻位芳基化,突出了其在促进复杂有机反应中的作用 (Chu 等,2014).
4. 金属配合物的形成
此外,(4-甲基吡啶-2-基)甲基乙酸酯有助于形成金属配合物。它已被用于合成具有各种性质的金属配合物,例如磁性、光谱和电化学特性,这些特性在不同的科学领域中很有价值 (Gagne 等,1981).
属性
IUPAC Name |
(4-methylpyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-10-9(5-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZOSGALGZOYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601258 | |
| Record name | (4-Methylpyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55485-91-1 | |
| Record name | (4-Methylpyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
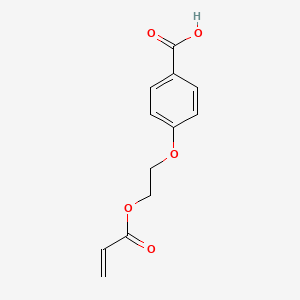
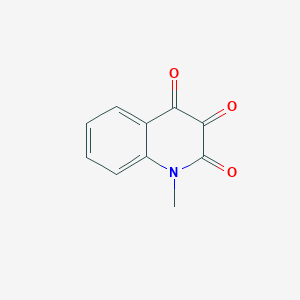

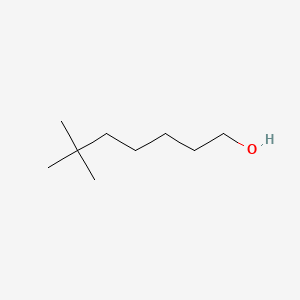

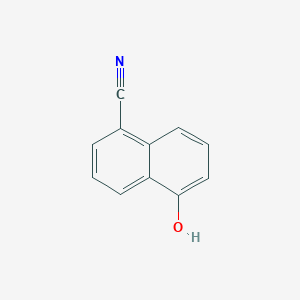
![1-[(6-Chloropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1627582.png)

